molecular formula C20H26N4O3 B2921891 (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone CAS No. 946324-11-4

(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone

Cat. No.: B2921891
CAS No.: 946324-11-4
M. Wt: 370.453
InChI Key: ROVFNNSORHSFHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C20H26N4O3 and its molecular weight is 370.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are the Dopamine D2 receptor and the 5-HT1A receptor . These receptors play a crucial role in the regulation of mood, cognition, and behavior. The compound acts as a partial agonist at these receptors, meaning it can both activate and inhibit their function depending on the physiological context .

Mode of Action

The compound interacts with its targets by binding to them, which can either activate or inhibit their function. This interaction results in changes in the signaling pathways associated with these receptors, leading to alterations in cellular function .

Biochemical Pathways

The compound affects the dopamine and serotonin signaling pathways, which are involved in mood regulation and cognitive function. By acting as a partial agonist at the Dopamine D2 and 5-HT1A receptors, the compound can modulate the activity of these pathways, potentially leading to therapeutic effects in conditions such as depression and schizophrenia .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific context in which it is used. For example, in the treatment of depression or schizophrenia, the compound’s modulation of dopamine and serotonin signaling could result in improved mood and cognitive function .

Biochemical Analysis

Biochemical Properties

Cellular Effects

. Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone is not well-defined due to the limited research available

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of this compound in animal models . Future studies should investigate the threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

The metabolic pathways involving this compound are not currently known

Transport and Distribution

. Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation.

Properties

IUPAC Name

(4-methoxyphenyl)-[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-14(2)27-19-13-18(21-15(3)22-19)23-9-11-24(12-10-23)20(25)16-5-7-17(26-4)8-6-16/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVFNNSORHSFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.